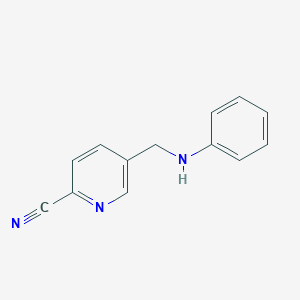

5-((Phenylamino)methyl)picolinonitrile

Description

5-((Phenylamino)methyl)picolinonitrile is a picolinonitrile derivative featuring a phenylamino-methyl substituent at the 5-position of the pyridine ring. These compounds are frequently explored in medicinal chemistry as intermediates for kinase inhibitors, protease inhibitors, and other therapeutic agents due to their versatile reactivity and ability to engage in hydrogen bonding via the nitrile and amino groups .

Properties

Molecular Formula |

C13H11N3 |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

5-(anilinomethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C13H11N3/c14-8-13-7-6-11(10-16-13)9-15-12-4-2-1-3-5-12/h1-7,10,15H,9H2 |

InChI Key |

SGTXJYQITWWGOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CN=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Phenylamino)methyl)picolinonitrile typically involves the reaction of picolinonitrile with phenylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenylamine, followed by nucleophilic substitution at the 5-position of the picolinonitrile ring .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-((Phenylamino)methyl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

5-((Phenylamino)methyl)picolinonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of 5-((Phenylamino)methyl)picolinonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of picolinonitrile derivatives, highlighting substituent differences, molecular weights, and applications:

Pharmacological and Physicochemical Properties

- Bioactivity: 5-(Trifluoromethyl)picolinonitrile: Exhibits enhanced metabolic stability compared to non-fluorinated analogs due to the electron-withdrawing CF₃ group . 5-(Aminomethyl)picolinonitrile 2HCl: Shows promise in targeting androgen receptors (e.g., compound ABM-11) for prostate cancer therapy . Benzimidazole-Fused Analogs: Derivatives like 5-((2-iminobenzimidazolyl)methyl)picolinonitrile demonstrate potent C-Myc inhibitory activity (IC₅₀ < 100 nM) via π-π stacking and hydrogen bonding .

- Solubility and Stability: Hydroxymethyl and aminomethyl derivatives exhibit higher aqueous solubility than hydrophobic analogs like 5-(sec-butyl)picolinonitrile . The nitrile group enhances thermal stability, as evidenced by high melting points (>300°C) in crystalline derivatives .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : CF₃ and CN substituents improve binding to hydrophobic enzyme pockets (e.g., HIV-1 NNRTIs) .

- Aminoalkyl Chains: The phenylamino-methyl group in this compound likely enhances target engagement through hydrogen bonding and van der Waals interactions, similar to 5-(aminomethyl) analogs .

- Steric Effects : Bulky substituents (e.g., sec-butyl) reduce enzymatic activity but improve selectivity in catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.